N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide
Brand Name: Vulcanchem
CAS No.: 864939-60-6
VCID: VC11868077
InChI: InChI=1S/C22H24N2O3S2/c1-2-19-5-3-4-13-24(19)29(26,27)20-9-6-16(7-10-20)22(25)23-18-8-11-21-17(15-18)12-14-28-21/h6-12,14-15,19H,2-5,13H2,1H3,(H,23,25)
SMILES: CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Molecular Formula: C22H24N2O3S2
Molecular Weight: 428.6 g/mol

N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide

CAS No.: 864939-60-6

Cat. No.: VC11868077

Molecular Formula: C22H24N2O3S2

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide - 864939-60-6

Specification

CAS No. 864939-60-6
Molecular Formula C22H24N2O3S2
Molecular Weight 428.6 g/mol
IUPAC Name N-(1-benzothiophen-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C22H24N2O3S2/c1-2-19-5-3-4-13-24(19)29(26,27)20-9-6-16(7-10-20)22(25)23-18-8-11-21-17(15-18)12-14-28-21/h6-12,14-15,19H,2-5,13H2,1H3,(H,23,25)
Standard InChI Key CHCHHYMGNQUFET-UHFFFAOYSA-N
SMILES CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Canonical SMILES CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4

Introduction

Synthesis and Preparation

While specific synthesis protocols for N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide are not detailed in the available literature, similar compounds often involve multi-step reactions including sulfonylation and amidation reactions. The use of catalysts and solvents like PEG-400, as seen in other syntheses, could potentially enhance yields and efficiency .

Biological Activities and Potential Applications

Compounds with similar structures have shown promise in various biological assays. For instance, benzothiophene derivatives have been explored for their anticancer and anti-inflammatory properties . The incorporation of sulfonyl and piperidine groups may modulate these activities by affecting the compound's ability to interact with target proteins.

Potential ActivityDescription
Anticancer ActivityBenzothiophene derivatives have shown cytotoxic effects against cancer cell lines .
Anti-inflammatory ActivityCompounds with similar structures may exhibit anti-inflammatory properties, useful in treating inflammatory diseases .

Research Findings and Future Directions

Given the lack of specific data on N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide, future research should focus on its synthesis, characterization, and biological evaluation. In silico studies could provide insights into potential targets and binding modes, guiding further structural modifications to enhance efficacy and specificity.

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